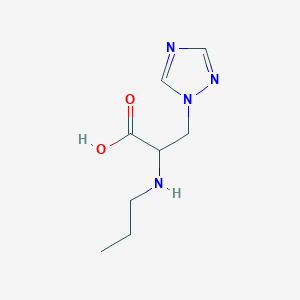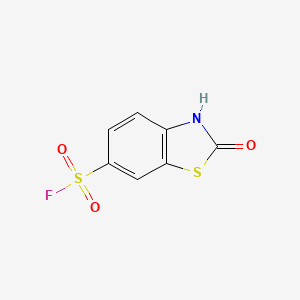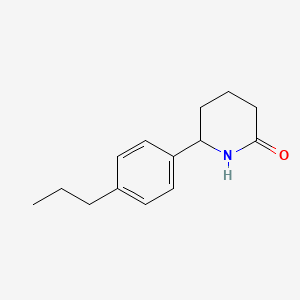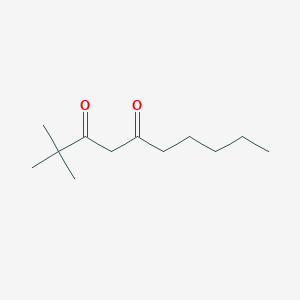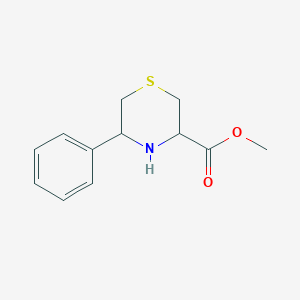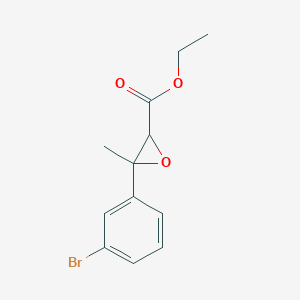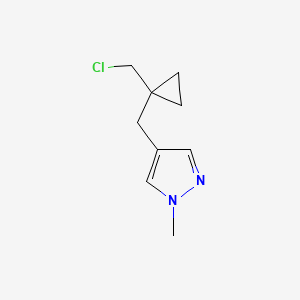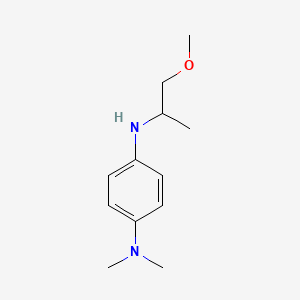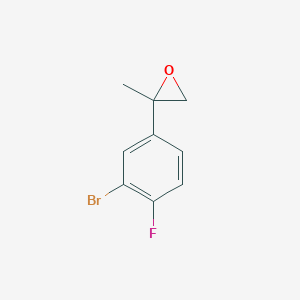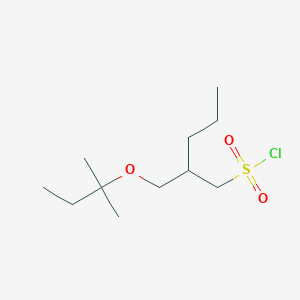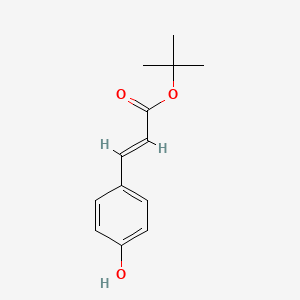
(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C13H16O3 It is an ester derivative of 3-(4-hydroxyphenyl)acrylic acid and is characterized by the presence of a tert-butyl group attached to the ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate typically involves the esterification of 3-(4-hydroxyphenyl)acrylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of tert-butyl 3-(4-hydroxyphenyl)propanoate.
Substitution: Formation of tert-butyl 3-(4-alkoxyphenyl)acrylate or tert-butyl 3-(4-acetoxyphenyl)acrylate
Scientific Research Applications
(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions .
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the acrylate moiety can participate in Michael addition reactions, which are important in biological systems. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)acrylate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl 3-(4-hydroxyphenyl)acrylate: Similar structure but with an ethyl ester group.
Phenethyl (E)-3-(4-hydroxyphenyl)acrylate: Similar structure but with a phenethyl ester group .
Uniqueness
(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its methyl and ethyl counterparts .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
tert-butyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9,14H,1-3H3/b9-6+ |
InChI Key |
XDWYRANYCJPLGQ-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)
